molecular formula C11H12O B1657735 5-Methoxy-3-methyl-1H-indene CAS No. 57965-07-8

5-Methoxy-3-methyl-1H-indene

Cat. No.: B1657735
CAS No.: 57965-07-8
M. Wt: 160.21 g/mol
InChI Key: VPTYSHDHSXXNEI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indene: is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methoxy group at the 5-position and a methyl group at the 3-position of the indene structure gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, starting from 5-methoxy-2-methylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and dehydration can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methyl-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    5-Methoxy-1H-indene: Lacks the methyl group at the 3-position.

    3-Methyl-1H-indene: Lacks the methoxy group at the 5-position.

    1H-indene: Lacks both the methoxy and methyl groups.

Uniqueness: 5-Methoxy-3-methyl-1H-indene is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-4-9-5-6-10(12-2)7-11(8)9/h3,5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTYSHDHSXXNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564646
Record name 5-Methoxy-3-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57965-07-8
Record name 5-Methoxy-3-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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